REACTION_CXSMILES
|
O=[C:2]1[CH:6]([C:7]([O:9][CH3:10])=[O:8])[CH2:5][S:4][CH2:3]1.[ClH:11].[NH2:12]O>CO>[ClH:11].[NH2:12][C:2]1[C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][S:4][CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
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28 g
|
Type
|
reactant
|
Smiles
|
O=C1CSCC1C(=O)OC
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
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FILTRATION
|
Details
|
a first crop was filtered off
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Type
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WASH
|
Details
|
washed with dry diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=CSC=C1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 57.6% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |